2-Bromo-5-cyclohexylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-bromo-5-cyclohexylpyridine |
InChI |
InChI=1S/C11H14BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
SLXPWNQQVKEYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Cyclohexylpyridine and Analogues
Strategies for Regioselective Bromination of the Pyridine (B92270) Nucleus
Achieving regioselective bromination of the pyridine ring is a critical step in the synthesis of 2-bromo-5-cyclohexylpyridine. The electron-deficient nature of the pyridine ring makes electrophilic substitution, such as bromination, challenging and often requires specific strategies to control the position of the incoming bromine atom.
One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation can then yield the desired brominated pyridine derivative. For instance, bromination of pyridine N-oxide derivatives can be achieved using reagents like oxalyl bromide in dibromomethane (B42720) at low temperatures. researchgate.net
Another strategy employs activating groups already present on the pyridine ring. For example, amino, hydroxy, or methoxy (B1213986) groups can direct bromination to specific positions. thieme-connect.de The reactivity of these substituted pyridines towards brominating agents like N-bromosuccinimide (NBS) often depends on the nature and position of the activating group. thieme-connect.de In many cases, monobrominated products can be obtained in high yields with good regioselectivity. thieme-connect.de For instance, the bromination of 2-amino-5-chloropyridine (B124133) with bromine in hydrobromic acid, followed by treatment with sodium nitrite, yields 2-bromo-5-chloropyridine (B189627) in high yield. chemicalbook.com A similar approach can be envisioned for precursors of this compound.
Furthermore, transition-metal-free halogenation methods have been developed for certain heterocyclic systems like imidazo[1,2-a]pyridines, using sodium bromite (B1237846) as the halogen source. rsc.org These methods can offer high regioselectivity for the C-3 position in this specific fused ring system. rsc.org While not directly applicable to a simple pyridine ring, they highlight the ongoing development of selective halogenation techniques.
The table below summarizes various bromination methods applicable to pyridine and its derivatives.
| Brominating Agent | Substrate | Conditions | Key Feature |
| Bromine/Sodium Nitrite | 2-Amino-5-substituted pyridine | Hydrobromic acid, low temperature | Diazotization followed by bromination. chemicalbook.com |
| N-Bromosuccinimide (NBS) | Activated pyridines (e.g., aminopyridines) | Various solvents | Regioselectivity depends on the activating group. thieme-connect.de |
| Oxalyl Bromide | Pyridine N-oxide derivatives | Dibromomethane, 0 °C | Activation of the pyridine ring via N-oxidation. researchgate.net |
| Sodium Bromite | Imidazo[1,2-a]pyridines | Acetic acid, DMF, 60 °C | Transition-metal-free C-H functionalization. rsc.org |
Introduction of the Cyclohexyl Moiety at the 5-Position
The introduction of the cyclohexyl group at the 5-position of the pyridine ring is another key synthetic challenge. Several methods have been developed to achieve this transformation.
Grignard Reagent-Mediated Approaches from Dibromopyridines
A prevalent method for introducing alkyl or aryl groups onto a pyridine ring is through the use of Grignard reagents. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a common precursor is 2,5-dibromopyridine (B19318). The reaction involves the selective formation of a Grignard reagent at one of the bromine-bearing positions, followed by a coupling reaction. However, the direct reaction of dibromopyridines with magnesium can be complex. researchgate.net
A more controlled approach involves a halogen-magnesium exchange reaction. For instance, treating 2,5-dibromopyridine with a pre-formed Grignard reagent like cyclohexylmagnesium chloride can lead to the selective exchange at the more reactive 5-position, followed by coupling. google.com The reaction conditions, such as solvent and temperature, are crucial for achieving high selectivity and yield. google.com Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to stabilize the Grignard reagent. wikipedia.org
Transition-Metal-Catalyzed Cross-Coupling for Cyclohexyl Introduction
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. eie.grchemie-brunschwig.chresearchgate.net Reactions such as the Suzuki-Miyaura, Negishi, and Hiyama couplings are particularly relevant. chemie-brunschwig.chmdpi.com
In a typical Suzuki-Miyaura coupling, a bromopyridine derivative is reacted with a cyclohexylboronic acid or its ester in the presence of a palladium catalyst and a base. chemie-brunschwig.ch The choice of catalyst, ligands, and reaction conditions is critical for achieving high efficiency. acs.org Similarly, the Negishi coupling utilizes an organozinc reagent, such as cyclohexylzinc chloride, which is coupled with a bromopyridine catalyzed by a palladium or nickel complex. chemie-brunschwig.chacs.org The Hiyama coupling employs an organosilane, like cyclohexyltrimethoxysilane, as the coupling partner. mdpi.com
These cross-coupling methods are often characterized by their high functional group tolerance and can provide the desired 5-cyclohexylpyridine derivatives in good to excellent yields.
The following table provides a comparison of different cross-coupling reactions for the introduction of a cyclohexyl group.
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |
| Suzuki-Miyaura | Cyclohexylboronic acid/ester | 2-Bromo-5-halopyridine | Palladium complex | Stability and low toxicity of boronic acids. chemie-brunschwig.ch |
| Negishi | Cyclohexylzinc halide | 2-Bromo-5-halopyridine | Palladium or Nickel complex | High reactivity and functional group tolerance. chemie-brunschwig.chacs.org |
| Hiyama | Cyclohexyl(trialkoxy)silane | 2-Bromo-5-halopyridine | Palladium complex | Utilizes readily available organosilanes. mdpi.com |
Hydrogenation of Cyclohexenyl or Aromatic Precursors
An alternative strategy involves the initial introduction of an unsaturated cyclic precursor, such as a cyclohexenyl or phenyl group, at the 5-position, followed by hydrogenation to form the saturated cyclohexyl ring.
Control of Regioisomerism during Synthesis
Controlling regioisomerism is a central challenge in the synthesis of polysubstituted pyridines. nih.gov The formation of unwanted isomers can significantly reduce the yield and purity of the target compound.
In the synthesis of this compound starting from pyridine, direct alkylation or bromination often leads to a mixture of isomers. nih.govacs.org To overcome this, strategies involving pre-functionalized starting materials are often employed. For example, using 2,5-dibromopyridine as a starting material fixes the positions of the two substituents. The subsequent selective reaction at the 5-position, as described in the Grignard and cross-coupling sections, ensures the formation of the desired regioisomer.
The use of blocking groups is another effective technique to control regioselectivity. nih.govorganic-chemistry.org A temporary blocking group can be introduced at a more reactive position to direct the subsequent functionalization to the desired site. After the reaction, the blocking group is removed. For instance, a maleate-derived blocking group has been used to achieve selective C-4 alkylation of pyridines. nih.govorganic-chemistry.org
The choice of reaction conditions, including catalysts and solvents, can also influence the regiochemical outcome. acs.org In regiodivergent synthesis, the same starting material can be guided to form different regioisomers by carefully selecting the reaction parameters. acs.org
Comparative Analysis of Synthetic Routes: Yield, Purity, and Scalability
| Synthetic Route | Key Steps | Typical Yields | Purity | Scalability |
| Grignard Route from 2,5-Dibromopyridine | Halogen-magnesium exchange, reaction with cyclohexyl halide | Moderate to Good | Good, but can have side products | Moderate, Grignard reactions can be sensitive to scale-up. wikipedia.org |
| Cross-Coupling Route | Suzuki, Negishi, or Hiyama coupling | Good to Excellent | High | Generally good, especially Suzuki and Negishi couplings. chemie-brunschwig.ch |
| Hydrogenation Route | Coupling with an unsaturated ring, then hydrogenation | Good to Excellent | High | Good, hydrogenation is often a scalable process. escholarship.orggoogleapis.com |
The Grignard reagent-mediated approach from 2,5-dibromopyridine can be effective, but the generation and reaction of the Grignard reagent can sometimes be sensitive to moisture and air, potentially affecting scalability. wikipedia.org
Transition-metal-catalyzed cross-coupling reactions generally offer high yields and purities. chemie-brunschwig.ch The Suzuki-Miyaura reaction is often favored for large-scale synthesis due to the stability and lower toxicity of the boronic acid reagents. chemie-brunschwig.ch
The hydrogenation route offers the advantage of using potentially more accessible unsaturated precursors. The final hydrogenation step is typically efficient and scalable, leading to a high-purity product. escholarship.orggoogleapis.com
Ultimately, the most suitable synthetic route will depend on the specific requirements of the synthesis, including the availability and cost of starting materials and the desired scale of production.
Reactivity and Mechanistic Investigations of 2 Bromo 5 Cyclohexylpyridine
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene. The nitrogen atom's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. wikipedia.orgstackexchange.com This deactivation is further intensified in 2-Bromo-5-cyclohexylpyridine by the electron-withdrawing inductive effect of the bromine atom at the C2 position.
In the rare event that an electrophilic substitution occurs, the position of attack is directed by the existing substituents. For pyridine itself, electrophilic attack tends to occur at the C3 position to avoid placing a positive charge on the already electron-deficient nitrogen atom. libretexts.org In this compound, the directing effects of the bromo and cyclohexyl groups would influence the regioselectivity, but such reactions are generally difficult to achieve and often require harsh conditions with poor yields. wikipedia.orggcwgandhinagar.com A more viable strategy to functionalize the pyridine ring often involves N-oxidation to form the pyridine N-oxide, which is more reactive towards electrophiles, followed by reduction of the N-oxide. wikipedia.org
Nucleophilic Aromatic Substitution at the C2-Bromine Position
The electron-deficient character of the pyridine ring, particularly at the C2 and C4 positions due to the influence of the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the bromine atom at the C2 position serves as a good leaving group, facilitating the substitution by various nucleophiles. sci-hub.sepearson.com
This reactivity allows for the introduction of a range of functional groups, including those based on sulfur, oxygen, and nitrogen nucleophiles. Studies on analogous 2-halopyridines demonstrate that they react with sulfur nucleophiles like sodium thiophenoxide and oxygen nucleophiles such as benzyl (B1604629) alcohol to yield the corresponding 2-substituted pyridines. sci-hub.sechemrxiv.org The reaction of 2-bromopyridine (B144113) with nitrile-stabilized carbanions has also been reported, proceeding via a photostimulated SRN1 mechanism. vt.eduacs.org
The general conditions for these substitutions can vary. For instance, reactions of 2-halopyridines with sulfur and oxygen nucleophiles have been successfully carried out in solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or hexamethylphosphoramide (B148902) (HMPA), sometimes accelerated by microwave irradiation. sci-hub.se
Transition-Metal-Catalyzed Cross-Coupling Reactions
The C2-bromo functionality is a key handle for constructing more complex molecules through transition-metal-catalyzed cross-coupling reactions. This approach is one of the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organohalide. libretexts.orgnih.gov this compound can readily participate as the organohalide partner. The coupling of 2-bromopyridines with various aryl, heteroaryl, or alkyl boronic acids or esters is well-documented. nih.govmdpi.com
These reactions are typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃, in the presence of a phosphine (B1218219) ligand. libretexts.orgresearchgate.net The choice of ligand is critical and can range from simple triphenylphosphine (B44618) (PPh₃) to more complex, sterically hindered biarylphosphines like XPhos or CataCXium A, which are effective for challenging substrates. nih.govnih.gov A base, such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF, is essential for the transmetalation step. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Arylboronic acid | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Toluene/H₂O | Varies | researchgate.net |
| Phenylboronic acid | Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | KF | Dioxane | ~74-82 | nih.gov |
| Alkylboronic ester | CataCXium A palladacycle | - | K₃PO₄ | 2-MeTHF | ~91-95 | nih.gov |
| 5-formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | - | NaOH | THF (Microwave) | ~48 | mdpi.com |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is a cornerstone for synthesizing alkynylpyridines. It is typically co-catalyzed by a palladium complex and a copper(I) salt, such as CuI. wikipedia.orgscirp.org The reaction requires a base, commonly an amine like triethylamine (B128534) (Et₃N) or piperidine, which often serves as the solvent as well. organic-chemistry.orgscirp.org
Various palladium sources, including Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, and Pd(CF₃COO)₂, can be used in conjunction with ligands like triphenylphosphine (PPh₃). libretexts.orgscirp.org While the classic Sonogashira reaction relies on a copper co-catalyst, copper-free versions have also been developed, which can be advantageous for certain substrates. wikipedia.orglucp.net The reactivity order for the halide is I > Br > Cl. wikipedia.org
Table 2: Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |
Note: This table shows data for 2-amino-3-bromopyridines, which illustrates the general conditions applicable to similar bromopyridine substrates.
Ullmann-Type Coupling Reactions
The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls at high temperatures. nih.gov More broadly, Ullmann-type reactions encompass copper-catalyzed cross-coupling reactions between aryl halides and various nucleophiles to form C-N, C-O, and C-S bonds. nih.govnih.govacs.orgacs.orgresearchgate.net
For this compound, Ullmann-type C-N coupling can be achieved with amines or N-heterocycles. For example, an efficient CuCl-catalyzed C-N cross-coupling of carbazoles with 2-bromopyridine derivatives has been developed using 1-methyl-imidazole as a ligand and t-BuOLi as the base. nih.govacs.orgacs.org This method is noted for its low catalyst loading and high yields. Similarly, C-O bond formation can be achieved by coupling with alcohols or phenols. A protocol using CuI or CuCl₂ in a choline (B1196258) chloride-based eutectic mixture has been shown to effectively couple 2-bromopyridine with alcohols in the absence of an additional ligand. nih.gov
Table 3: Examples of Ullmann-Type Couplings with 2-Bromopyridines
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| Carbazole | CuCl | 1-Methyl-imidazole | t-BuOLi | Toluene | C-N Bond | nih.govacs.org |
| Glycerol (from DES) | CuI or CuCl₂ | None | K₂CO₃ | ChCl/Glycerol | C-O Bond | nih.gov |
Other Cross-Coupling Methodologies (e.g., C-N, C-O, C-S bond formation)
Beyond the Suzuki, Sonogashira, and Ullmann reactions, other palladium-catalyzed methods are highly effective for forming carbon-heteroatom bonds with 2-bromopyridines.
C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for coupling aryl halides with a vast array of primary and secondary amines. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex with specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) and requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). organic-chemistry.orgchemspider.comresearchgate.netnih.gov This method has been successfully applied to 2-bromopyridines, including reactions with volatile amines in sealed tubes or with diamines like cyclohexane-1,2-diamine. chemspider.comnih.gov
C-O and C-S Bond Formation: While Ullmann-type couplings are common for these transformations, palladium-catalyzed methods also exist. The Buchwald-Hartwig C-O coupling allows for the synthesis of aryl ethers from aryl halides and alcohols. Similar catalytic systems, often employing different specialized ligands, can be used to facilitate C-S bond formation by coupling aryl halides with thiols to produce aryl thioethers.
Table 4: Buchwald-Hartwig Amination of a 2-Bromopyridine
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |
| Volatile Amines (e.g., diethylamine) | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.netnih.gov |
C-H Functionalization of the Cyclohexyl Group or Pyridine Ring
Carbon-hydrogen (C-H) functionalization has become a transformative strategy in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules by directly converting C-H bonds into new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.com For a molecule such as this compound, this presents a dual challenge and opportunity, as it possesses two distinct types of C-H bonds: the C(sp²)-H bonds of the electron-deficient pyridine ring and the C(sp³)-H bonds of the saturated cyclohexyl group.
Functionalization of the Pyridine Ring
The direct functionalization of the pyridine ring is complicated by its electron-deficient nature, which makes it less susceptible to classical electrophilic substitution reactions. beilstein-journals.orgrsc.org However, this characteristic makes it a suitable substrate for transition-metal-catalyzed C-H activation and radical reactions. The primary challenge is achieving regioselectivity, as the C3, C4, and C6 positions are all potential reaction sites. The electronic properties and steric hindrance imposed by the existing bromo and cyclohexyl substituents play a crucial role in directing incoming functional groups.
Transition-metal catalysis, employing metals like palladium (Pd), iridium (Ir), ruthenium (Ru), and copper (Cu), is a common approach for the controlled C-H functionalization of pyridines. nih.gov These reactions often utilize directing groups to achieve high regioselectivity, though functionalization can also be governed by the inherent reactivity of the pyridine core. For this compound, functionalization is sterically hindered at the C6 position by the adjacent bromo group and at the C4 position by the bulky cyclohexyl group. Therefore, the C3 position is a plausible site for certain metal-catalyzed reactions.
| Reaction Type | Catalyst System | Reagent | Typical Position Functionalized |
|---|---|---|---|
| Arylation | Pd(OAc)₂ / Ligand | Aryl Halide/Boronic Acid | C2, C3, C4 |
| Alkylation | [Ru(p-cymene)Cl₂]₂ / Ag⁺ Salt | Alkene | C4 |
| Borylation | [IrCl(cod)]₂ / Bipyridine Ligand | B₂pin₂ | C3, C4 |
| Silylation | Ir Catalyst / Cyclohexene | Hydrosilane | C3 |
Functionalization of the Cyclohexyl Group
The C-H bonds of the cyclohexyl ring are saturated C(sp³)-H bonds, which are significantly stronger and less reactive than their C(sp²)-H counterparts on the pyridine ring. Their functionalization typically requires more forcing conditions or highly reactive intermediates, such as radicals. A key challenge in functionalizing the cyclohexyl group is achieving selectivity among the electronically similar C-H bonds at different positions (e.g., axial vs. equatorial, or the C1 vs. C2/C3/C4 positions). Radical-mediated processes, such as those initiated by peroxides or light, are a primary strategy for activating these inert bonds.
Radical-Mediated Reactions and Mechanisms
Radical reactions offer a powerful set of tools for modifying this compound, particularly for functionalizing the electron-poor pyridine ring and for substituting the bromo group. These reactions proceed via highly reactive intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. savemyexams.combyjus.com
The Minisci Reaction
The Minisci reaction is a cornerstone of radical chemistry for functionalizing electron-deficient nitrogen-containing heterocycles like pyridine. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. The resulting radical cation is then oxidized to restore aromaticity, leading to the alkylated pyridine product. For this compound, a Minisci-type reaction would likely introduce an alkyl group at the C4 or C6 position, capitalizing on the innate reactivity of the protonated pyridine core to intercept free radicals. nih.gov
The SRN1 Mechanism
The bromo substituent at the C2 position can be replaced by a variety of nucleophiles via a radical-nucleophilic substitution, or SRN1, mechanism. This multi-step chain reaction is distinct from classical nucleophilic aromatic substitution (SNAr) and is particularly effective for aryl halides that are unreactive in SNAr processes. The SRN1 mechanism involves radical and radical anion intermediates.
| Step | Description | Generic Equation |
|---|---|---|
| Initiation | An electron is transferred to the substrate, often photochemically or from a potent donor, to form a radical anion. | Ar-Br + e⁻ → [Ar-Br]•⁻ |
| Fragmentation | The radical anion spontaneously loses the bromide ion to form a pyridyl radical. | [Ar-Br]•⁻ → Ar• + Br⁻ |
| Propagation 1 | The pyridyl radical reacts with a nucleophile (Nu⁻) to form a new radical anion. | Ar• + Nu⁻ → [Ar-Nu]•⁻ |
| Propagation 2 | The new radical anion transfers its electron to a molecule of the starting material, forming the final product and regenerating the initial radical anion to continue the chain. | [Ar-Nu]•⁻ + Ar-Br → Ar-Nu + [Ar-Br]•⁻ |
| Termination | Radicals combine to end the chain reaction. | Ar• + Ar• → Ar-Ar |
Ar represents the 5-cyclohexylpyridin-2-yl group.
Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies
Understanding the precise mechanism of a chemical reaction is critical for its optimization and broader application. Kinetic and spectroscopic studies are the primary experimental tools used to probe reaction pathways, identify intermediates, and validate proposed mechanisms. york.ac.uk
Kinetic Studies
Kinetic studies involve measuring reaction rates under varying conditions (e.g., concentration of reactants, catalyst, or inhibitors) to derive a rate law. doubtnut.com The rate law provides mathematical insight into which species are involved in the rate-determining step of the reaction. For example, to investigate a palladium-catalyzed cross-coupling reaction of this compound, a series of experiments could be performed to determine the reaction order with respect to the substrate, coupling partner, and catalyst.
| Experiment | [Substrate] (M) | [Coupling Partner] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.0 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 1.0 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.0 | 1.5 x 10⁻⁵ |
| 4 | 0.10 | 0.10 | 2.0 | 3.0 x 10⁻⁵ |
From this hypothetical data, doubling the substrate or catalyst concentration doubles the rate, while changing the coupling partner concentration has no effect. This suggests a rate law of: Rate = k[Substrate]¹[Catalyst]¹[Coupling Partner]⁰, indicating that the coupling partner is not involved in the rate-determining step.
Spectroscopic Studies
Spectroscopy allows for the direct observation and characterization of molecules involved in a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for monitoring the consumption of starting materials and the formation of products over time. jcu.edu Advanced techniques, including the use of deuterated reagents, can help trace the path of atoms through a reaction mechanism. jcu.edu
Mass Spectrometry (MS): MS is used to identify the mass-to-charge ratio of products and can help detect transient intermediates, providing evidence for their existence.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically designed to detect species with unpaired electrons. EPR is therefore an indispensable tool for studying radical-mediated reactions, as it can provide direct evidence for the presence and structure of radical intermediates proposed in mechanisms like the Minisci and SRN1 reactions. york.ac.uk
Time-Resolved Spectroscopy: For very fast reactions, time-resolved spectroscopic methods can be employed to study the formation and decay of short-lived intermediates on timescales of picoseconds to milliseconds. york.ac.uk
Derivatization and Functionalization Strategies of 2 Bromo 5 Cyclohexylpyridine
Synthesis of Novel Pyridine-Based Heterocyclic Systems
The pyridine (B92270) core of 2-bromo-5-cyclohexylpyridine is a critical building block for the construction of larger, multi-ring heterocyclic systems. These systems are of significant interest due to their ability to act as ligands for metal catalysts and as components in functional materials.
Construction of Bipyridine and Terpyridine Ligands
Bipyridine and terpyridine moieties are renowned for their strong chelating properties with a variety of metal ions. The bromo-substituent at the 2-position of this compound provides a convenient handle for the construction of these valuable ligand systems through various cross-coupling reactions.
Bipyridine Synthesis:
Palladium-catalyzed cross-coupling reactions are the most common methods for the synthesis of bipyridines from 2-halopyridines. The primary methods employed include the Suzuki-Miyaura, Stille, and Negishi couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. While effective, the synthesis of the necessary 2-pyridylboron reagents can be challenging due to their instability. researchgate.net However, the use of stabilized 2-pyridylboronic acid esters has made this a more viable route. researchgate.net For instance, 5-cyclohexylpyridin-2-amine (B2559142) has been synthesized from 5-bromo-2-nitropyridine (B47719) and 1-cyclohexen-yl-boronic acid pinacol (B44631) ester, demonstrating the feasibility of Suzuki couplings with cyclohexyl-substituted bromopyridines. rsc.org
Stille Coupling: The Stille reaction utilizes organotin reagents (stannanes) as the coupling partners for the aryl bromide. organic-chemistry.org This method is known for its tolerance of a wide variety of functional groups, though the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium complexes, and various protocols have been developed to improve its efficiency and reduce the amount of toxic tin waste. organic-chemistry.org
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide. wikipedia.orgorganic-chemistry.org This method is highly effective for the formation of C-C bonds and has been used for the synthesis of unsymmetrical 2,2'-bipyridines. wikipedia.orgnih.gov The organozinc reagents can be prepared from the corresponding Grignard reagents or by direct insertion of zinc into an organic halide. sigmaaldrich.com
| Coupling Reaction | Reactant | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura | Pyridylboronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | Utilizes readily available but sometimes unstable boronic acids. |
| Stille | Organostannane | Pd(PPh₃)₄, CuI | Tolerates many functional groups but involves toxic tin reagents. |
| Negishi | Organozinc reagent | Pd(0) or Ni(0) complexes | Highly efficient, with a broad scope of coupling partners. |
Terpyridine Synthesis:
The most established method for the synthesis of terpyridines is the Kröhnke pyridine synthesis . wikipedia.orgresearchgate.net This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate. wikipedia.org While not a direct derivatization of the bromo group, derivatives of this compound, such as the corresponding 2-acetylpyridine, could be utilized in a Kröhnke synthesis to produce highly functionalized terpyridines. beilstein-journals.org The Kröhnke method is valued for its ability to generate complex, multi-substituted pyridines in a single pot. wikipedia.org
Formation of Fused Ring Structures
The construction of fused ring systems from this compound can be achieved through intramolecular cyclization or annulation reactions. These reactions lead to the formation of polycyclic aromatic or heteroaromatic structures with unique electronic and steric properties.
Intramolecular Cyclization: By introducing a suitable functional group onto the cyclohexyl moiety or at the 3-position of the pyridine ring, intramolecular cyclization can be induced. For example, a tethered nucleophile on the cyclohexyl ring could potentially displace the bromo group via an intramolecular nucleophilic aromatic substitution, leading to a fused ring system. The success of such cyclizations is highly dependent on the length and nature of the tether, with five- and six-membered ring formations being the most common. libretexts.org
Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. For instance, a [3+2] or [4+2] annulation reaction could be envisioned by first converting the bromo-group into a more reactive species or by utilizing the inherent reactivity of the pyridine ring. chim.itnih.gov These reactions often employ metal catalysts or proceed through cycloaddition mechanisms to build complex heterocyclic frameworks. chim.itrsc.org
Introduction of Nitrogen-Containing Functionalities
The introduction of nitrogen-containing groups onto the this compound scaffold is a key strategy for modulating its biological activity and material properties. The primary methods for achieving this are palladium-catalyzed amination reactions and nucleophilic aromatic substitution.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines. organic-chemistry.orgwikipedia.org The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. researchgate.netchemspider.com The successful amination of 2-bromopyridines with volatile amines has been demonstrated, highlighting the broad applicability of this method. nih.gov A notable example is the reaction of a bromopyridine with cyclohexane-1,2-diamine, which proceeds efficiently to yield the corresponding N-arylated product. chemspider.com
Nucleophilic aromatic substitution (SNA_r) can also be employed to introduce nitrogen functionalities, particularly when the pyridine ring is activated by electron-withdrawing groups. govtpgcdatia.ac.inlibretexts.orgpressbooks.pub While the bromo-substituent itself is a good leaving group, the reaction often requires harsh conditions or the presence of a strong nucleophile.
| Reaction | Reagents | Catalyst/Conditions | Product |
| Buchwald-Hartwig Amination | Primary or secondary amine, strong base (e.g., NaOBut) | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP) | 2-Amino-5-cyclohexylpyridine derivative |
| Nucleophilic Aromatic Substitution | Amine nucleophile | High temperature or activating groups | 2-Amino-5-cyclohexylpyridine derivative |
Introduction of Oxygen- and Sulfur-Containing Functionalities
The incorporation of oxygen and sulfur atoms into the this compound structure can significantly alter its electronic properties and potential for hydrogen bonding.
Oxygen-Containing Functionalities:
The direct conversion of the bromo-substituent to a hydroxyl group can be achieved through copper-catalyzed hydroxylation . organic-chemistry.orgias.ac.inrsc.org These reactions typically utilize a copper(I) catalyst, a ligand such as dimethylglyoxime, and a hydroxide (B78521) source. ias.ac.in This method is advantageous due to the low cost and low toxicity of copper catalysts compared to palladium. ias.ac.in The resulting 5-cyclohexylpyridin-2-ol exists in equilibrium with its tautomer, 5-cyclohexylpyridin-2(1H)-one.
Sulfur-Containing Functionalities:
The introduction of a thiol group can be accomplished via nucleophilic aromatic substitution with a sulfur nucleophile. chemrxiv.org The reaction of 2-halopyridinium salts with thiols has been shown to proceed under mild conditions, taking advantage of the high nucleophilicity of sulfur and the enhanced electrophilicity of the pyridinium (B92312) ring. chemrxiv.org The resulting 5-cyclohexylpyridine-2-thiol will exist in equilibrium with its tautomeric thione form.
Synthesis of Carbonyl and Carboxylic Acid Derivatives
The introduction of carbonyl and carboxylic acid functionalities provides a gateway to a vast array of further derivatizations, including the formation of amides, esters, and ketones.
A direct method for the introduction of a carbonyl group is the Grignard reaction . The reaction of 2,5-dibromopyridine (B19318) with a Grignard reagent such as cyclohexylmagnesium chloride, followed by reaction with a suitable electrophile like N,N-dimethylformamide (DMF), can yield 2-bromo-5-formylpyridine. google.com This aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate.
Chemoselective Functionalization of the Bromo- and Cyclohexyl Groups
The presence of two distinct reactive sites in this compound—the bromo-substituted pyridine ring and the saturated cyclohexyl ring—allows for chemoselective functionalization.
The bromo group is highly susceptible to a variety of palladium- and copper-catalyzed cross-coupling reactions, as detailed in the preceding sections. These reactions typically proceed under mild conditions that leave the cyclohexyl ring intact. For instance, in a molecule containing both a bromo and an iodo substituent, such as 2-bromo-5-iodopyridine, selective amination at the more reactive C-5 position (iodine) can be achieved. rsc.org
The cyclohexyl group , being a saturated aliphatic ring, is generally unreactive under the conditions used for functionalizing the pyridine ring. However, it can be functionalized through free-radical reactions, such as halogenation, which typically require harsh conditions involving UV light or high temperatures. This difference in reactivity allows for the selective modification of one part of the molecule while preserving the other.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-Bromo-5-cyclohexylpyridine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclohexyl group.
The aromatic region of the spectrum is expected to show signals for the three protons on the pyridine ring. The proton at the C6 position, being adjacent to the nitrogen atom, would likely appear at the most downfield chemical shift. The protons at the C3 and C4 positions would also have characteristic shifts and coupling patterns, influenced by the bromine and cyclohexyl substituents.
The cyclohexyl protons would appear in the aliphatic region of the spectrum. The methine proton attached to the pyridine ring would have a distinct chemical shift, and the remaining methylene (B1212753) protons of the cyclohexyl ring would likely appear as a complex multiplet due to their various chemical and magnetic environments.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3 | 7.5 - 7.8 | Doublet of doublets |
| Pyridine H-4 | 7.2 - 7.5 | Doublet of doublets |
| Pyridine H-6 | 8.2 - 8.5 | Doublet |
| Cyclohexyl CH (methine) | 2.5 - 3.0 | Multiplet |
| Cyclohexyl CH₂ (aliphatic) | 1.2 - 2.0 | Multiplet |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon atom bonded to the bromine (C2) is expected to have a chemical shift influenced by the halogen's electronegativity. The carbon atom attached to the cyclohexyl group (C5) and the other pyridine carbons (C3, C4, C6) will also have characteristic chemical shifts.
The carbon atoms of the cyclohexyl ring will appear in the aliphatic region of the spectrum (typically 20-50 ppm). The methine carbon and the five methylene carbons will each have a specific resonance, providing a complete picture of the carbon skeleton.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 (C-Br) | 140 - 145 |
| Pyridine C-3 | 120 - 125 |
| Pyridine C-4 | 135 - 140 |
| Pyridine C-5 (C-cyclohexyl) | 145 - 150 |
| Pyridine C-6 | 148 - 152 |
| Cyclohexyl C-1 (methine) | 40 - 45 |
| Cyclohexyl C-2, C-6 | 30 - 35 |
| Cyclohexyl C-3, C-5 | 25 - 30 |
| Cyclohexyl C-4 | 25 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY) reveals correlations between coupled protons. emerypharma.com For instance, a COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring and within the cyclohexyl ring, confirming their connectivity. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection point between the cyclohexyl ring and the pyridine ring, as it would show a correlation between the cyclohexyl methine proton and the C4 and C6 carbons of the pyridine ring, as well as the C5 carbon.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups. azooptics.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for obtaining an infrared spectrum. upi.edu The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected absorptions include:
C-H stretching vibrations for the aromatic pyridine ring protons (around 3000-3100 cm⁻¹) and the aliphatic cyclohexyl protons (around 2850-2960 cm⁻¹).
C=C and C=N stretching vibrations of the pyridine ring, which typically appear in the 1400-1600 cm⁻¹ region.
C-Br stretching vibration , which is expected to appear in the lower frequency region of the spectrum.
C-H bending vibrations for the cyclohexyl group.
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 |
| C-Br Stretch | 500 - 600 |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. bruker.com ATR-IR is particularly advantageous for obtaining high-quality spectra of materials that are difficult to analyze by traditional transmission methods. bruker.com
In an ATR-IR experiment, the infrared beam is directed into a crystal with a high refractive index. anton-paar.com The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. anton-paar.com This interaction provides a spectrum that is very similar to a conventional FTIR spectrum. bruker.com For this compound, ATR-IR would be a convenient method to obtain its vibrational fingerprint without the need for preparing a KBr pellet or a solution. core.ac.ukunige.ch
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a characteristic "fingerprint" of the substance. acs.org The analysis of this compound by Raman spectroscopy would reveal distinct peaks corresponding to the vibrations of its constituent functional groups: the bromopyridine ring and the cyclohexyl substituent.
The Raman spectrum of this compound is predicted to be dominated by several key vibrational modes. The pyridine ring vibrations typically appear in the 1600-1000 cm⁻¹ region. Specific bands corresponding to C-C and C-N stretching vibrations within the pyridine ring are expected. For instance, studies on other bromopyridines, such as 6-bromopyridine-2-carbaldehyde, show characteristic ring stretching vibrations in this region. mdpi.com The presence of the bromine atom, a heavy substituent, will influence the frequencies of these vibrations. The C-Br stretching vibration itself is anticipated to appear at a lower frequency, typically in the range of 600-500 cm⁻¹, a region often clear of other fundamental vibrations, making it a diagnostic peak.
The cyclohexyl group will contribute a series of bands corresponding to its C-H and C-C vibrations. The C-H stretching vibrations of the methylene (-CH₂) groups in the cyclohexane (B81311) ring are expected in the 2950-2850 cm⁻¹ region. These are typically strong and well-defined peaks in the Raman spectrum. Additionally, the C-C stretching and CH₂ deformation modes (scissoring, wagging, twisting, and rocking) of the cyclohexyl ring will produce a complex pattern of bands in the 1450-800 cm⁻¹ region. The interaction between the pyridine ring and the cyclohexyl group may lead to subtle shifts in the vibrational frequencies of both moieties compared to the individual, unsubstituted molecules.
A predicted summary of the key Raman active vibrational modes for this compound is presented in the table below.
| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |
| C-H Stretching (Cyclohexyl) | 2950 - 2850 | Cyclohexyl |
| C=C/C=N Stretching (Pyridine Ring) | 1600 - 1400 | Pyridine |
| CH₂ Scissoring (Cyclohexyl) | ~1450 | Cyclohexyl |
| Ring Breathing (Pyridine) | ~1000 | Pyridine |
| C-Br Stretching | 600 - 500 | Bromine |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns under electron impact.
For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₄BrN). The presence of bromine is readily identifiable due to its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). umich.edu This results in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. umich.edu
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a series of fragment ions resulting from the cleavage of the parent molecule. The fragmentation pathways are predictable based on the stability of the resulting carbocations and radicals. The presence of the aromatic pyridine ring tends to result in a prominent molecular ion peak. whitman.edu
Key predicted fragmentation pathways include:
Loss of the cyclohexyl group: Cleavage of the bond between the pyridine ring and the cyclohexyl group would result in a fragment corresponding to the bromopyridinyl cation. This is often a favorable fragmentation pathway for alkyl-substituted aromatic compounds. whitman.edu
Loss of a bromine radical: The cleavage of the C-Br bond would lead to the formation of a cyclohexylpyridine cation.
Fragmentation of the cyclohexyl ring: The cyclohexyl ring can undergo fragmentation, leading to the loss of smaller alkyl fragments. acs.org
Ring fragmentation: At higher energies, the pyridine ring itself can fragment, although this is generally less common for aromatic systems. researchgate.net
A table summarizing the predicted major fragments in the mass spectrum of this compound is provided below.
| Predicted Fragment Ion | Predicted m/z | Identity |
| [C₁₁H₁₄BrN]⁺ | 240/242 | Molecular Ion (M⁺) |
| [C₅H₃BrN]⁺ | 156/158 | Bromopyridinyl cation |
| [C₁₁H₁₄N]⁺ | 160 | Cyclohexylpyridine cation |
| [C₅H₄N]⁺ | 78 | Pyridinyl cation |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
For a successful X-ray diffraction analysis, a high-quality single crystal of this compound is required. The crystal would be mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is then used to calculate the electron density map of the unit cell, from which the atomic positions can be determined.
A hypothetical table of crystallographic data for this compound is presented below. It is important to note that these values are illustrative and would need to be determined experimentally.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1254.45 |
| Z | 4 |
Computational and Theoretical Studies on 2 Bromo 5 Cyclohexylpyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of 2-Bromo-5-cyclohexylpyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry and electronic distribution.
For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density. researchgate.netresearchgate.net The pyridine (B92270) ring, being electron-deficient, is influenced by the electronic effects of its substituents: the electron-withdrawing bromine atom and the electron-donating cyclohexyl group. The bromine atom at the 2-position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to nucleophilic attack. Conversely, the cyclohexyl group at the 5-position, acting as a weak sigma-donor, slightly increases the energy of the Highest Occupied Molecular Orbital (HOMO).
The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity. By mapping the electrostatic potential (ESP) onto the electron density surface, one can visualize the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the most negative potential (red regions) is expected around the nitrogen atom, marking it as the primary site for protonation and electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms and, to a lesser extent, near the bromine atom, indicating sites for nucleophilic interaction.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations have been performed for related bromopyridine derivatives, providing a framework for predicting the reactivity of the title compound. researchgate.net
Table 1: Predicted Electronic Properties of Related Bromopyridine Derivatives (Note: This table is illustrative, based on typical results for similar compounds, as specific data for this compound is not available in the cited literature.)
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 to -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | Indicates chemical reactivity and stability |
Conformational Analysis of the Cyclohexyl Substituent
For monosubstituted cyclohexanes, the equatorial position is almost always energetically favored to avoid steric clashes known as 1,3-diaxial interactions. pressbooks.pubpearson.com In the case of this compound, the bulky pyridyl group would experience significant steric hindrance with the axial hydrogens at the C3 and C5 positions of the cyclohexane (B81311) ring if it were in an axial position. Therefore, the equatorial conformation is predicted to be overwhelmingly more stable.
Computational methods can quantify this energy difference. By performing a conformational search and geometry optimization using force fields (like MMFF94) or DFT methods, the potential energy surface can be explored. researchgate.net The energy difference (ΔG) between the axial and equatorial conformers can be calculated, which allows for the determination of their relative populations at a given temperature using the Boltzmann distribution. For a substituent as large as a pyridyl group, the energy penalty for occupying the axial position is substantial, meaning the molecule will exist almost exclusively in the equatorial conformation at room temperature.
While the chair is the most stable conformation, other forms like the boat and twist-boat exist as transition states or higher-energy intermediates in the ring-flipping process. pressbooks.pub Computational analysis can map this entire energy landscape, providing the energy barriers for interconversion between conformers.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the structural elucidation and characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard computational task. academie-sciences.fr Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., B3LYP functional), can provide highly accurate predictions. nih.gov For this compound, calculations would predict distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electronic effects of the bromine and cyclohexyl groups. The cyclohexyl protons would appear in the aliphatic region, with their shifts and multiplicities depending on their axial or equatorial positions and their coupling to adjacent protons. Modern machine learning models, like IMPRESSION-G2, are emerging as even faster alternatives to DFT for predicting a wide range of NMR parameters with comparable accuracy. nih.gov
IR Vibrational Modes: Theoretical calculations can predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies and their corresponding intensities. numberanalytics.comarxiv.org These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular motions (stretching, bending, etc.). For this compound, key predicted vibrations would include:
C-H stretching modes of the pyridine ring (around 3000-3100 cm⁻¹).
C-H stretching modes of the cyclohexyl group (below 3000 cm⁻¹).
C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region).
The C-Br stretching vibration at a lower frequency.
DFT calculations on similar molecules, such as 2-fluoro-5-bromopyridine and 2-(tert-butoxycarbonylamino)-5-bromopyridine, have shown that a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental data due to the harmonic approximation and basis set limitations. researchgate.netresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Note: This table is illustrative and qualitative, based on computational studies of analogous compounds.)
| Spectroscopy | Predicted Feature | Approximate Region |
|---|---|---|
| ¹H NMR | Aromatic protons | 7.0 - 8.5 ppm |
| ¹H NMR | Cyclohexyl protons | 1.0 - 2.0 ppm |
| ¹³C NMR | Pyridine carbons | 120 - 155 ppm |
| ¹³C NMR | Cyclohexyl carbons | 25 - 45 ppm |
| IR | Pyridine C=C/C=N stretch | 1400 - 1600 cm⁻¹ |
Computational Mechanistic Studies of Organic Transformations
Computational chemistry plays a crucial role in elucidating the mechanisms of organic reactions. For a substrate like this compound, theoretical studies can investigate the pathways of various transformations, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution.
By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a proposed reaction can be constructed. nih.gov This allows researchers to:
Determine the activation energies for different steps, identifying the rate-determining step.
Compare the feasibility of different proposed mechanisms.
Understand the role of catalysts and ligands in lowering activation barriers.
Explain observed regioselectivity and stereoselectivity.
For instance, studies on the copper-catalyzed Goldberg reaction of 2-bromopyridine (B144113) with amides have used computational methods to explore the catalytic cycle. mdpi.com Similarly, the mechanism of Ru(II)-catalyzed domino reactions involving 2-bromopyridines to form complex 2-pyridones has been investigated, with DFT calculations helping to rationalize the formation of multiple C-N and C-C bonds in a single operation. mdpi.com DFT calculations have also been used to elucidate the regioselectivity and stereoselectivity in Diels-Alder reactions involving pyridine-based molecules. acs.org Such studies provide a template for how the reactivity of this compound in similar synthetic transformations could be computationally explored.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are the preferred method for investigating the behavior of molecules in a condensed phase (like a solution or a biological environment) and their interactions with other molecules. tandfonline.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their dynamic evolution over time to be observed.
For this compound, MD simulations could be used to study:
Solvation: How the molecule orients itself and interacts with different solvent molecules.
Self-Association: The tendency of molecules to form dimers or larger aggregates in solution, which can be driven by dipole-dipole or π-π stacking interactions between the pyridine rings. aip.org
Ligand-Receptor Binding: If the molecule is being investigated as a potential drug candidate, MD simulations can model its interaction with a target protein. These simulations reveal the stability of the binding pose, the key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and the role of water molecules in the binding site. tandfonline.comfigshare.com Studies on other substituted pyridine derivatives have successfully used MD simulations to understand their binding to targets like lysine-specific demethylase 1 (LSD1) and Aurora kinases. nih.govmdpi.com
Membrane Permeability: MD can simulate the process of the molecule crossing a lipid bilayer, providing insights into its potential bioavailability.
The accuracy of MD simulations depends heavily on the quality of the force field used to describe the potential energy of the system. Force fields for many common molecules and biomolecules are well-established, and specific parameters for novel compounds like this compound can be developed using quantum chemical calculations. uq.edu.au
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry and toxicology to correlate the chemical structure of a series of compounds with their biological activity or a physical property. chemrevlett.comnih.gov Instead of studying a single molecule, QSAR analyzes a dataset of analogous compounds to build a mathematical model.
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Data Set: Synthesizing and testing a library of compounds where, for example, the cyclohexyl group is replaced by other alkyl or aryl groups, or the bromine is replaced by other halogens.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a correlation between a subset of these descriptors and the observed biological activity (e.g., IC₅₀ values). chemrevlett.comchemrevlett.com
Validation: The predictive power of the resulting model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model-building process). nih.govchemrevlett.com
Successful QSAR models for various pyridine derivatives have been developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition. mdpi.comchemrevlett.comresearchgate.net These models not only predict the activity of new, unsynthesized compounds but also provide insight into the structural features that are important for activity. For example, a QSAR model might reveal that higher activity is correlated with a specific electrostatic potential on the pyridine nitrogen or a particular steric profile at the 5-position, thereby guiding the design of more potent analogs. nih.govnih.gov
Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The strategic placement of the bromine atom makes 2-Bromo-5-cyclohexylpyridine an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its role as a versatile building block, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This enables chemists to construct more complex molecular architectures from this foundational scaffold. cymitquimica.com
Halogenated pyridines are crucial structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). innospk.cominnospk.com The bromo-pyridine moiety is a common starting point for building molecules with desired biological activities. While specific APIs derived directly from this compound are not extensively detailed in public literature, the utility of analogous compounds underscores its potential in drug discovery.
For instance, other brominated pyridine (B92270) derivatives are well-established precursors. The patent for the CDK4/6 inhibitor Abemaciclib, used in cancer therapy, identifies 2-bromo-5-aldehyde pyridine as a key intermediate in its synthesis. google.com Similarly, 2-Bromo-5-(difluoromethyl)pyridine is a reactant used in the preparation of N-substituted pyrazoles that act as CCR5 chemokine receptor antagonists with anti-viral properties. pharmaffiliates.com The presence of fluorine in compounds like 2-Bromo-5-Fluoro-3-Nitropyridine is particularly valued in drug development for enhancing metabolic stability and bioavailability. innospk.com
The function of these analogues highlights the strategic importance of the bromo-pyridine core. The bromine atom serves as a handle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the assembly of the final complex drug molecule. beilstein-journals.org Therefore, this compound is commercially positioned as a valuable intermediate for the development of new therapeutic agents. bldpharm.com
Table 1: Examples of Brominated Pyridine Analogues in Pharmaceutical Synthesis
| Compound Name | Application/Role | Reference |
| 2-bromo-5-aldehyde pyridine | Key intermediate in the synthesis of Abemaciclib (cancer therapy). | google.com |
| 2-Bromo-5-(difluoromethyl)pyridine | Reactant for preparing anti-viral agents (CCR5 antagonists). | pharmaffiliates.com |
| 2-Bromo-5-Fluoro-3-Nitropyridine | Precursor for synthesizing advanced, often fluorinated, pharmaceutical compounds. | innospk.com |
| 2-Bromo-5-chloroaniline | Used to synthesize urea (B33335) derivatives that act as fatty-acid binding protein (FABP) inhibitors. | chemicalbook.com |
In the field of organometallic chemistry, ligands are critical components that modulate the reactivity and selectivity of metal catalysts. tdx.cat While this compound is not typically used as a ligand itself due to the reactive nature of the C-Br bond, it serves as an essential precursor for synthesizing pyridine-based ligands.
The bromine atom can be readily substituted with coordinating groups, such as phosphines, through cross-coupling reactions. The resulting phosphine-pyridine compounds can then act as bidentate or monodentate ligands for various transition metals like palladium, rhodium, or copper. tdx.catresearchgate.net The properties of such ligands, and consequently the catalytic activity of the resulting metal complexes, are influenced by both the electronic nature of the pyridine ring and the steric bulk of substituents like the cyclohexyl group. tdx.cat Hydrazone derivatives, which can be formed from related pyridine precursors, have also been shown to be excellent substitutes for traditional phosphine (B1218219) ligands in homogeneous catalysis. researchgate.net These catalytic systems are pivotal in a wide array of chemical transformations, including C-C bond-forming reactions. tdx.catresearchgate.net
The development of novel pesticides and herbicides relies heavily on synthetic intermediates that allow for the creation of structurally diverse and biologically active molecules. Halogenated heterocycles, including brominated pyridines, are foundational building blocks in the agrochemical industry. innospk.comchemicalbook.com
Compounds like 2-Bromo-5-cyanopyridine are known to be intermediates in the production of pesticides. innospk.com Similarly, 2-bromo-5-chloropyridine (B189627) is recognized as an important organic intermediate in the agrochemical field. chemicalbook.com The role of these compounds is to provide a core structure that can be further functionalized to optimize efficacy against specific pests or weeds while minimizing environmental impact. The bromo group on this compound provides a reactive site for synthetic elaboration, making it a valuable starting material for creating new agrochemical candidates. cymitquimica.com
Ligands in Organometallic Catalysis
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. This compound possesses several structural features that give it potential for use in designing complex supramolecular assemblies.
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, allowing it to interact with donor molecules to form predictable, ordered structures.
Halogen Bonding: The bromine atom can act as a halogen bond donor, a highly directional non-covalent interaction that is increasingly used for the rational design of crystal structures and functional materials.
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of larger aggregates.
By leveraging these interactions, this compound could be incorporated into the design of molecular clips, capsules, or networks for applications in molecular recognition, transport, and catalysis.
Potential in Polymer Science and Functional Materials
The synthesis of functional polymers with tailored properties is a major focus of materials science. Brominated aromatic compounds are key monomers for creating conjugated polymers through step-growth polymerization methods, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings.
The this compound molecule can be considered a monomer for such polymerizations. The bromine atom provides the reactive handle for chain growth. The resulting polymer would feature a poly(pyridine) backbone, which would be rigid and potentially conductive upon doping. The pendant cyclohexyl groups would enhance the solubility and processability of the polymer, which are often major challenges for rigid-rod polymers. These bulky side chains would also influence the solid-state packing of the polymer chains, affecting the material's bulk properties. The development of such polymers could lead to new functional materials for a variety of applications. rsc.orgrsc.org For example, related brominated thiophenes are used as end-capping reagents to control the properties of semiconducting polymers. ossila.com
Emerging Applications in Optoelectronics and Organic Electronics
Organic electronics is a rapidly advancing field that utilizes carbon-based materials in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.org The performance of these devices is highly dependent on the molecular structure of the active organic materials. mdpi.com
Pyridine-containing molecules are frequently used as building blocks for these materials due to their electron-deficient nature, which is useful for creating electron-transporting or emissive materials. polsl.pl this compound serves as an ideal starting point for synthesizing larger, conjugated molecules for these applications. Through cross-coupling reactions at the bromine position, the pyridine core can be linked to other aromatic or electron-donating units to create complex "push-pull" chromophores. mdpi.com
The cyclohexyl group can play a crucial role by improving the solubility of these often large and rigid molecules, facilitating their deposition from solution during device fabrication. ossila.com Precursors like 2-Bromo-5-fluorobenzonitrile are already used to create materials for OLEDs, demonstrating the viability of this synthetic strategy. ossila.com The continued development in organic optoelectronics suggests that versatile building blocks like this compound will be essential for creating the next generation of high-performance materials. european-mrs.com
Future Research Directions and Open Challenges
Development of Greener and More Sustainable Synthetic Routes
The chemical industry's increasing focus on environmental stewardship necessitates the development of more sustainable methods for synthesizing foundational molecules like 2-Bromo-5-cyclohexylpyridine. Future research will likely prioritize the adoption of green chemistry principles to minimize environmental impact and improve efficiency. synthiaonline.com
Key challenges involve moving away from traditional, often harsh, synthetic conditions. Research is directed towards one-pot, multi-component reactions that increase efficiency and reduce waste. doi.org For instance, the Guareschi–Thorpe pyridine (B92270) synthesis, a classical method, is being reimagined using eco-friendly aqueous media and ammonium (B1175870) carbonate as a non-toxic nitrogen source and promoter. rsc.org The development of reusable catalysts, such as montmorillonite (B579905) K-10 or sulfonic acid-functionalized nano zeolites, offers a promising path to reduce catalyst waste and simplify purification processes. doi.orgrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. rsc.org The broader goal is to design synthetic pathways with higher atom economy, avoiding the use of hazardous reagents and minimizing energy consumption. synthiaonline.com
Discovery of Novel Catalytic Reactions for Selective Functionalization
The molecular architecture of this compound, with its distinct C-H bonds on both the pyridine and cyclohexane (B81311) rings, presents a significant challenge for selective functionalization. The discovery of novel catalytic systems that can precisely target a specific bond is a major frontier in its chemistry. Catalysis is a powerful tool for the selective functionalization of molecules, which can streamline the synthesis of desired compounds in a sustainable way. ethz.ch
A primary challenge is achieving site-selectivity. For example, functionalizing the unactivated C-H bonds of the cyclohexane ring in the presence of the electronically distinct pyridine ring requires highly sophisticated catalysts. nih.gov Recent breakthroughs in catalysis have shown promise in this area. The development of new chiral dirhodium tetracarboxylate catalysts has enabled the highly site-selective functionalization of remote, unactivated C-H bonds, even when more electronically activated sites are present in the molecule. nih.govcaltech.edu These catalyst-controlled reactions offer a strategic advantage over traditional substrate-controlled methods. caltech.edu Future research will focus on designing catalysts capable of distinguishing between the various C-H bonds on the cyclohexyl moiety itself, as well as enabling enantioselective transformations to create chiral derivatives. Concepts like shuttle catalysis, where a functional group is reversibly transferred, could also open up new, efficient pathways for derivatization. ethz.chmpg.de
Application of Advanced Analytical Techniques for In-situ Reaction Monitoring
Optimizing complex chemical transformations requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. The application of advanced, in-situ analytical techniques is crucial for gaining these insights in real-time. Sophisticated in-situ methods that combine electro-analytical tools with spectroscopic techniques allow for the monitoring of electrode-electrolyte interfaces and the identification of intermediates formed during electrochemical reactions. frontiersin.org
Techniques such as in-situ Raman and infrared (IR) spectroscopy are powerful tools for this purpose. frontiersin.orgacs.org For example, in-situ Raman spectroscopy has been successfully used to monitor the [2+2] cycloaddition of pyridine-substituted olefins, providing real-time data on the disappearance of reactants and the formation of products. rsc.orgresearchgate.net Similarly, in-situ IR spectroscopy can help identify transient intermediates, as demonstrated in the study of C-H arylation of heterocyclic N-oxides, where a key triazene (B1217601) intermediate was detected. acs.org Applying these process analytical technologies (PAT) to the synthesis of this compound and its derivatives would enable researchers to rapidly optimize reaction conditions, improve yields, and gain a more profound mechanistic understanding of the catalytic processes involved.
Integration of Artificial Intelligence and Machine Learning in Chemical Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design. These computational tools offer powerful new ways to navigate the vastness of chemical space and accelerate the discovery of novel compounds with desired properties.
For this compound, AI can be employed in several ways. Generative AI models, trained on enormous databases of existing molecules, can design entirely new derivatives (de novo design) that are predicted to have specific biological activities or material properties. acs.orgbiorxiv.org Machine learning is a subfield of AI that focuses on developing computer algorithms that learn from data to perform a task. scielo.br ML-based Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the potency of newly designed analogs, helping to prioritize which compounds to synthesize. scielo.brnih.gov This approach has already been used to design novel pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov A significant challenge remains in the "small-data" regime, where experimental data is limited; however, new AI techniques are being developed to address this. acs.org The integration of these in silico methods can significantly reduce the time and cost associated with traditional trial-and-error discovery cycles.
Expansion of Derivatization Towards Diverse Chemical Space
While this compound is a valuable building block, its true potential lies in its capacity to be transformed into a wide array of derivatives. A key open challenge is to expand its derivatization not just by creating more analogs, but by accessing truly diverse regions of chemical space. nih.gov It is well-established that the number of known chemical compounds is rapidly increasing, but this growth in numbers does not automatically translate to an increase in chemical diversity. nih.govbiorxiv.org
The functional handles of this compound—the reactive bromo group, the nitrogen atom in the pyridine ring, and the C-H bonds of both the aromatic and aliphatic rings—provide multiple points for modification. The bromo-substituent is a versatile anchor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a vast range of aryl, alkyl, and acetylenic groups. doi.org The pyridine nitrogen can be quaternized or oxidized to an N-oxide, altering the electronic properties and reactivity of the entire molecule. acs.org The challenge lies in strategically combining these modifications to create libraries of compounds with novel three-dimensional shapes, physicochemical properties, and functionalities. By exploring uncharted areas of chemical space, researchers can increase the probability of discovering derivatives with unique and valuable applications in fields ranging from medicine to materials science.
Q & A
Basic: What are the optimal synthetic routes for 2-Bromo-5-cyclohexylpyridine, and how can purity be validated?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclohexyl groups can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts, with 5-bromo-2-chloropyridine as a precursor (melting point: 70–72°C, F.W. 192.44 g/mol) . Post-synthesis, purity is validated using:
- HPLC (retention time comparison with standards).
- 1H/13C NMR (integration of aromatic protons and cyclohexyl CH2 signals).
- Mass spectrometry (exact mass confirmation for m/z ≈ 283.21 g/mol) .
Table 1: Key Characterization Parameters
| Method | Expected Data |
|---|---|
| NMR | δ 1.2–1.8 ppm (cyclohexyl CH2), δ 8.2–8.5 ppm (pyridine H) |
| MS | [M+H]+ ≈ 284.21 |
| HPLC | >95% purity (C18 column, acetonitrile/water gradient) |
Advanced: How can researchers resolve contradictions in reaction yields when varying solvents in cross-coupling reactions?
Answer:
Yield discrepancies often arise from solvent polarity and coordination effects. For polar aprotic solvents (e.g., DMF, THF):
- DMF enhances oxidative addition of Pd catalysts but may promote side reactions at high temperatures.
- THF offers milder conditions but slower kinetics.
Methodological approach: - Compare kinetic profiles using in situ IR spectroscopy to track intermediate formation .
- Analyze byproducts via LC-MS; bromine displacement or cyclohexyl deprotection are common side reactions .
- Optimize using a DoE (Design of Experiments) approach, varying solvent, temperature, and catalyst loading .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with brominated compounds) .
- Ventilation: Use fume hoods to avoid inhalation (compound may irritate respiratory tracts) .
- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Storage: Ambient temperatures in airtight containers (decomposition risk above 150°C) .
Advanced: How does the electron-withdrawing bromine group influence the compound’s reactivity in medicinal chemistry applications?
Answer:
The bromine at position 2:
- Activates the pyridine ring for electrophilic substitution at position 5.
- Enhances binding affinity in drug design by stabilizing charge-transfer interactions with target proteins (e.g., kinase inhibitors) .
Experimental validation: - Perform DFT calculations to map electrostatic potential surfaces.
- Compare IC50 values of brominated vs. non-brominated analogs in enzyme assays .
Basic: Which spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?
Answer:
- IR Spectroscopy: C-Br stretch at ~550–600 cm⁻¹ vs. C-Cl at ~700 cm⁻¹ .
- 13C NMR: Distinct cyclohexyl carbon signals (δ 25–35 ppm) absent in non-cyclohexyl analogs .
- X-ray crystallography: Resolve bromine position and cyclohexyl conformation unambiguously .
Advanced: What strategies mitigate challenges in achieving regioselective functionalization of the pyridine ring?
Answer:
- Directing groups: Install temporary substituents (e.g., -NH2) to guide metalation or cross-coupling .
- Protection/deprotection: Use silyl ethers to block reactive sites during synthesis .
- Computational modeling: Predict reactive sites using Fukui indices or Hirshfeld charge analysis .
Basic: How can researchers confirm the absence of residual palladium in synthesized batches?
Answer:
- ICP-MS: Detect Pd down to ppb levels (limit: <10 ppm for pharmaceuticals) .
- Colorimetric tests: Use dithizone to form Pd complexes visible at 490 nm .
Advanced: What mechanistic insights explain unexpected N-oxide formation during oxidation studies?
Answer:
- Pathway: Bromine stabilizes transition states, favoring N-oxide over ring oxidation.
- Validation:
- Track intermediates using stopped-flow UV-Vis spectroscopy.
- Compare activation energies via Arrhenius plots under varying oxidants (e.g., H2O2 vs. mCPBA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
